Trans-Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder and depression. It is recognized for its efficacy in enhancing serotonin levels in the brain, which helps to improve mood and reduce anxiety symptoms. The compound is often marketed as fluvoxamine maleate, which is its maleate salt form, facilitating better solubility and absorption in pharmaceutical formulations.
Trans-Fluvoxamine is classified as an antidepressant and anxiolytic medication. It belongs to the class of drugs known as SSRIs, which are commonly prescribed for mood disorders. Its mechanism of action primarily involves the inhibition of serotonin reuptake at the neuronal membrane, leading to increased serotonin availability in the synaptic cleft .
The synthesis of trans-fluvoxamine typically involves several key steps:
Trans-Fluvoxamine has a complex molecular structure characterized by a trifluoromethyl group attached to a benzene ring, along with a methoxy group. The chemical formula for trans-fluvoxamine maleate is C_16H_18F_3N_3O_2.
Trans-Fluvoxamine undergoes several important chemical reactions during its synthesis:
Each reaction step requires careful control of temperature, pH, and reagent concentrations to ensure high yields and purity of the final product .
Trans-Fluvoxamine functions primarily by blocking the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT). This blockade enhances serotonergic neurotransmission by increasing the concentration of serotonin available in the synaptic cleft.
Research indicates that trans-fluvoxamine also exhibits properties that may influence immune responses and inflammation, suggesting potential applications beyond psychiatric disorders .
Trans-Fluvoxamine has several significant applications in scientific research and medicine:
Trans-fluvoxamine (E-isomer) is chemically defined as (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-2-aminoethyl oxim. This geometric isomer features a stable antiperiplanar configuration around the C=N bond, with the trifluoromethylphenyl and methoxypentyl groups positioned trans to each other. Computational studies (B3LYP/6-311+G** level) reveal this conformation reduces steric strain by 2.8 kcal/mol compared to the cis (Z) isomer, contributing to its biological predominance [1]. Key structural attributes include:
Table 1: Structural Parameters of Trans-Fluvoxamine
Parameter | Trans-Fluvoxamine | Cis-Fluvoxamine |
---|---|---|
C=N Bond Length | 1.29 Å | 1.31 Å |
Dihedral Angle (O=C-C=N) | 178° | 32° |
Relative Energy | 0 kJ/mol | +15.3 kJ/mol |
Dipole Moment | 4.2 Debye | 5.1 Debye |
Trans-fluvoxamine exerts dual pharmacological actions via distinct targets:
SERT Inhibition
Sigma-1 Receptor Agonism
Table 2: Target Affinities of Trans-Fluvoxamine
Target | Affinity (Kd/Ki) | Functional Effect |
---|---|---|
SERT | 0.5–1.2 nM | Serotonin reuptake blockade |
Sigma-1 Receptor | 15–30 nM | Chaperone protein activation |
CYP1A2 | 0.2 μM | Competitive inhibition |
CYP2D6 | 25 μM | Weak inhibition |
Absorption and Distribution
Metabolism and Elimination
CYP450 Interactions
Trans-fluvoxamine potently inhibits:
SERT Inhibition Selectivity
Unique Mechanisms
Table 3: Pharmacodynamic Comparison with Antidepressants
Property | Trans-Fluvoxamine | Sertraline | Clomipramine |
---|---|---|---|
SERT IC₅₀ (nM) | 2.1 | 0.7 | 0.3 |
Sigma-1 Ki (nM) | 20 | 200 | 120 |
NET Inhibition | Negligible | Weak | Strong |
Lysosomotropic | Yes | No | No |
Clinical Correlates
Compound Names Mentioned:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: